2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride
Overview
Description
2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride is a chemical compound with potential applications in various fields of science and industry. This compound features a bromophenyl group attached to an oxazolo[4,5-c]pyridine ring, which is further substituted with a methyl group and hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride typically involves multiple steps, starting with the formation of the oxazolo[4,5-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as amines and halides.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of catalysts, controlling temperature and pressure, and employing continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the bromophenyl group to a more oxidized state.
Reduction: Reduction of the oxazolo[4,5-c]pyridine ring or other substituents.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Bromophenyl derivatives with higher oxidation states.
Reduction: Reduced forms of the oxazolo[4,5-c]pyridine ring.
Substitution: Derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Application in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride exerts its effects involves interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research or therapeutic applications.
Comparison with Similar Compounds
2-(4-Bromophenyl)oxirane
4-Bromophenethyl alcohol
2-(4-Bromophenyl)propionic acid
Uniqueness: 2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride is unique due to its specific structural features, such as the oxazolo[4,5-c]pyridine ring and the presence of a bromophenyl group
Properties
IUPAC Name |
2-(4-bromophenyl)-5-methyl-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O.ClH/c1-16-7-6-12-11(8-16)15-13(17-12)9-2-4-10(14)5-3-9;/h2-5H,6-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCOPHWEDXPQMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)N=C(O2)C3=CC=C(C=C3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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